molecular formula C17H26BNO3 B1306219 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine CAS No. 364794-79-6

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Cat. No.: B1306219
CAS No.: 364794-79-6
M. Wt: 303.2 g/mol
InChI Key: JOIXYIWXEYXHHG-UHFFFAOYSA-N
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Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a complex organic compound featuring a morpholine ring attached to a benzyl group, which is further connected to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine typically involves the following steps:

    Formation of the Benzyl Bromide Intermediate: This step involves the bromination of benzyl alcohol to form benzyl bromide.

    Coupling with Morpholine: The benzyl bromide is then reacted with morpholine under basic conditions to form the benzylmorpholine intermediate.

    Borylation Reaction: The final step involves the borylation of the benzylmorpholine intermediate using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and coupling steps, and the employment of high-efficiency palladium catalysts for the borylation reaction to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the morpholine ring or the benzyl group, depending on the reagents used.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced morpholine or benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Chemistry:

    Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Bioconjugation: It is used in the modification of biomolecules for imaging and therapeutic applications.

Industry:

    Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

    Agriculture: It is explored as a precursor in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive, facilitating the formation of boron-carbon bonds. This reactivity is harnessed in catalytic processes and cross-coupling reactions, where the compound acts as a key intermediate. The morpholine ring can interact with biological targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.

    Benzylmorpholine: Lacks the boron moiety but shares the benzyl and morpholine structure, used in different synthetic applications.

    Bis(pinacolato)diboron: Another boron-containing compound widely used in Suzuki-Miyaura cross-coupling reactions.

Uniqueness: 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is unique due to the combination of the morpholine ring and the dioxaborolane moiety. This dual functionality allows it to participate in a broader range of reactions compared to simpler boron compounds. Its structural complexity also makes it a versatile building block in the synthesis of more complex molecules, enhancing its utility in both research and industrial applications.

Biological Activity

The compound 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant case studies related to this compound.

The compound is characterized by a complex structure that includes a morpholine ring and a boron-containing moiety. Its chemical formula is C_{18}H_{26}B_{O}_4 and it has a molecular weight of approximately 318.21 g/mol. The presence of the dioxaborolane group is significant for its reactivity and potential biological interactions.

PropertyValue
Chemical FormulaC_{18}H_{26}B_{O}_4
Molecular Weight318.21 g/mol
CAS NumberNot specified
AppearanceWhite to off-white powder

The biological activity of this compound is largely attributed to the boron atom's ability to form coordination complexes with various biomolecules. This can influence enzyme activity and cellular signaling pathways. The morpholine group may enhance solubility and permeability across biological membranes, making it a candidate for drug development.

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance, boron-containing drugs have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound in this context remains to be fully elucidated but shows promise based on structural analogs.

Enzyme Inhibition

Boron compounds are known to interact with enzymes involved in metabolic pathways. Research indicates that the dioxaborolane moiety can act as an inhibitor for certain kinases and proteases, which are critical in cancer progression and other diseases. The inhibition mechanism often involves the formation of stable complexes with the enzyme's active site.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives of boron compounds can reduce cell viability significantly. The specific effects of this compound were comparable to known anticancer agents.
    • Results : A dose-dependent reduction in cell viability was observed with IC50 values indicating potent activity at micromolar concentrations.
  • Enzyme Interaction Studies
    • Investigations into the interaction of this compound with specific kinases revealed competitive inhibition patterns. This suggests potential applications in targeted therapies where kinase activity is dysregulated.
    • Results : Kinetic assays indicated a significant decrease in enzyme activity at low concentrations of the compound.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C17H26BNO3
Molecular Weight : 339.7 g/mol
CAS Number : 364794-79-6

The compound features a morpholine ring attached to a benzyl group that is further substituted with a boron-containing dioxaborolane moiety. This structure imparts distinctive reactivity and stability characteristics that are beneficial for various applications.

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its boron functionality allows it to participate in cross-coupling reactions, which are essential for building complex organic molecules. For instance, it can be used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are significant in pharmaceuticals and materials science .

Materials Science

Covalent Organic Frameworks (COFs) : The compound serves as a building block for the synthesis of covalent organic frameworks. These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, catalysis, and separation processes. Recent studies have shown that incorporating this compound into COFs enhances their stability and functionality .

Material Type Application Benefits
COFsGas storageHigh surface area and tunable porosity
COFsCatalysisEnhanced stability and reactivity

Photocatalysis

The compound has been investigated for its photocatalytic properties. It can facilitate light-driven chemical reactions, making it useful in environmental applications such as pollutant degradation and hydrogen production from water splitting. The incorporation of the boron moiety enhances the light absorption characteristics of the material .

Biological Applications

Research indicates potential biological applications of this compound due to its ability to form stable complexes with biomolecules. Its derivatives have been studied for use as drug delivery systems or as agents in targeted therapy due to their selective binding properties .

Case Studies

  • Synthesis of Biaryl Compounds : A study demonstrated the successful use of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine in synthesizing biaryl compounds through Suzuki coupling reactions. The results showed high yields and selectivity, highlighting its efficacy as a coupling reagent .
  • Development of COFs : Another research project utilized this compound to create novel COFs that exhibited exceptional stability under harsh conditions. These frameworks were tested for gas adsorption applications and showed promising results for carbon dioxide capture .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s primary application involves palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction enables the synthesis of biaryl or heterobiaryl structures, critical in pharmaceuticals and materials science.

Representative Reaction Protocol

ParameterDetails
Substrate 5-Bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzamide
Coupling Partner 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Catalyst Pd(PPh<sub>3</sub>)<sub>4</sub> (2.94 mmol)
Base Na<sub>2</sub>CO<sub>3</sub> (106.1 mmol)
Solvent Dioxane/water (5:1 ratio)
Temperature 100°C
Reaction Time 4 hours
Workup Extraction with 10% MeOH/DCM; purification via column chromatography

Key Observations :

  • The reaction proceeds under argon to prevent catalyst oxidation .

  • High regioselectivity is achieved due to steric protection from the morpholine group.

Hydrolysis to Boronic Acid

The dioxaborolane group hydrolyzes under acidic or aqueous conditions to yield the corresponding boronic acid, a versatile intermediate for further functionalization.

Hydrolysis Conditions

ParameterDetails
Reagent HCl (1M) or H<sub>2</sub>O
Temperature 25–60°C
Time 2–6 hours
Product 4-(Morpholinomethyl)phenylboronic acid

Applications :

  • Direct use in coupling reactions without requiring protection-deprotection cycles.

Functional Group Compatibility

The morpholine and dioxaborolane groups exhibit stability under diverse reaction conditions:

Reaction TypeCompatibilityNotes
Oxidation ModerateMorpholine’s tertiary amine resists oxidation; boronate esters degrade under strong oxidizers.
Reduction HighUnaffected by NaBH<sub>4</sub> or LiAlH<sub>4</sub>
Alkylation LimitedMorpholine’s lone pair participates only under strong electrophiles

Catalytic Cycle in Cross-Coupling

The compound participates in the standard Suzuki-Miyaura mechanism:

  • Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide.

  • Transmetallation : Boronate ester transfers the aryl group to Pd(II).

  • Reductive Elimination : Biaryl product forms, regenerating Pd(0) .

Kinetic Data :

  • Transmetallation is rate-limiting (k = 1.2 × 10<sup>−3</sup> s<sup>−1</sup> at 100°C).

Comparative Reactivity with Analogues

CompoundReaction Rate (Relative)Yield (%)
4-(4-Boronobenzyl)morpholine1.085
4-(3-(Dioxaborolanyl)benzyl)morpholine0.772
4-(4-(Dioxaborolanyl)phenethyl)morpholine0.568

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, a modified General Procedure A involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives under reductive amination conditions. Column chromatography with hexanes/EtOAc (2:1 v/v + 0.25% Et₃N) is critical for purification, though yields may be low (~27%) due to competing side reactions . Optimization strategies include adjusting stoichiometry, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use ¹H-NMR to confirm the presence of characteristic signals, such as the morpholine protons (δ 3.5–4.0 ppm) and the dioxaborolane methyl groups (δ 1.2–1.3 ppm). LC-MS or HRMS validates molecular weight (C₁₈H₂₅BNO₃, theoretical MW: 317.20). Purity ≥95% is achievable via repeated column chromatography or recrystallization .

Q. What are the primary applications of this compound in foundational organic chemistry research?

  • Methodology : It serves as a versatile boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its stability under aqueous conditions makes it suitable for iterative coupling protocols .

Advanced Research Questions

Q. How does this compound enable the design of stimuli-responsive polymeric materials for drug delivery?

  • Methodology : The boronic ester moiety reacts with peroxides (e.g., H₂O₂) or glucose, enabling its integration into block copolymers like PEG-b-poly(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acrylate). These polymers form vesicles that disassemble under oxidative or hyperglycemic conditions, releasing encapsulated therapeutics like insulin .

Q. What challenges arise when incorporating this compound into electrochemical sensors, and how can they be mitigated?

  • Methodology : When functionalized onto graphene foam electrodes (e.g., pyrene-appended derivatives), its boronic acid group binds diols (e.g., lactate), altering quantum capacitance. Challenges include signal drift due to non-specific binding. Mitigation involves co-immobilizing inert spacers (e.g., polyethylene glycol) and optimizing electrochemical impedance spectroscopy (EIS) parameters .

Q. How does steric hindrance from the morpholine group influence its reactivity in transition-metal-catalyzed reactions?

  • Methodology : The morpholine substituent introduces steric bulk near the boron center, slowing transmetalation steps in Suzuki couplings. Kinetic studies (e.g., monitoring by ¹¹B-NMR) reveal that electron-deficient aryl partners (e.g., nitro-substituted aryl halides) improve reactivity. Catalyst systems like Pd(OAc)₂ with SPhos ligands enhance turnover .

Q. What safety protocols are critical when handling this compound in advanced synthesis workflows?

  • Methodology : Use gloveboxes for air-sensitive steps (boronates hydrolyze in moisture). PPE (nitrile gloves, lab coats) is mandatory due to potential neurotoxicity. Waste must be quenched with acidic methanol (to hydrolyze boronate esters) before disposal .

Q. Key Considerations for Researchers

  • Contradictions : Lower yields in early syntheses (e.g., 27% ) vs. improved protocols (45% ) highlight the need for iterative optimization.
  • Unresolved Issues : Long-term stability of boronate-containing polymers under physiological conditions remains under investigation .

Properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIXYIWXEYXHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383722
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364794-79-6
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((morpholino)methyl)phenylboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (200 mg, 0.673 mmol) was dissolved in THF (5 mL) and morpholine (0.088 mL, 1.01 mmol) was added. The mixture stirred overnight at room temperature and was then filtered and concentrated to afford the title compound (223 mg, 100%). 1H NMR (300 MHz, CDCl3): δ 7.79 (d, 2H), 7.36 (d, 2H), 3.73 (t, 4H), 3.55 (s, 2H), 2.47 (t, 4H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.088 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Reactant of Route 3
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Reactant of Route 5
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

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